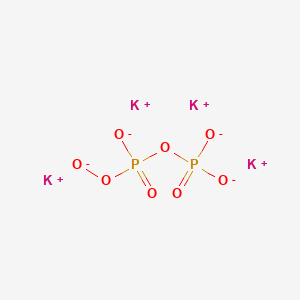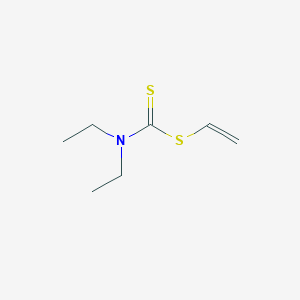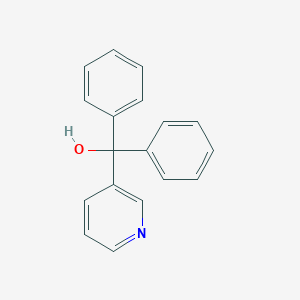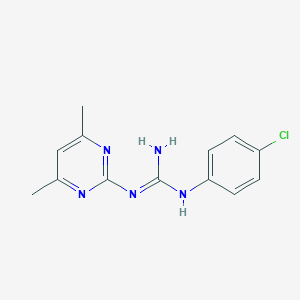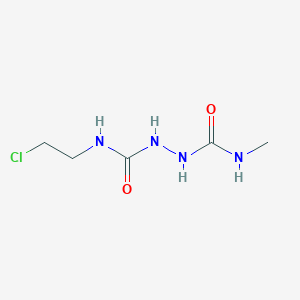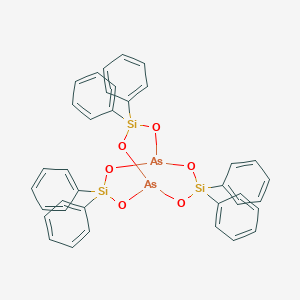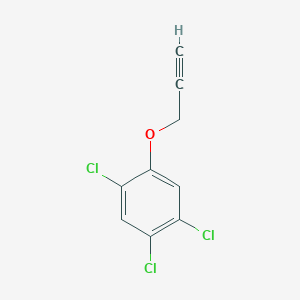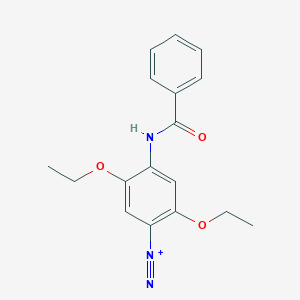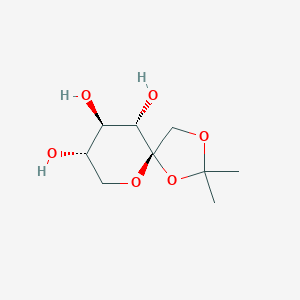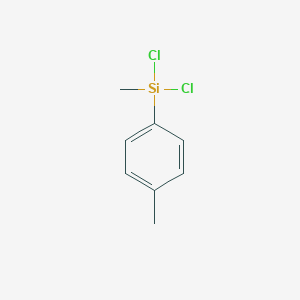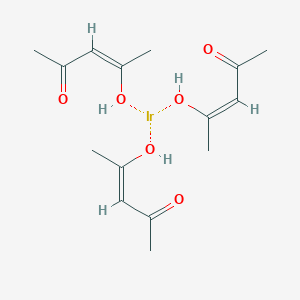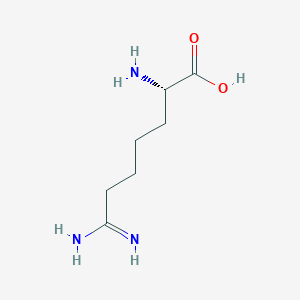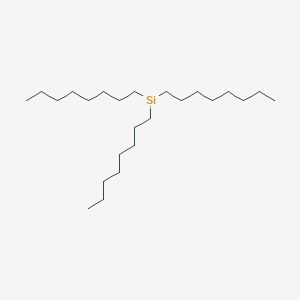
Trioctylsilane
Descripción general
Descripción
Synthesis Analysis
The synthesis of organosilicon compounds has been a subject of interest due to their utility in various chemical reactions and material science applications. In the first study, the synthesis of (E)-1,2-disilylethenes is achieved through a catalytic reaction involving Ru3(CO)12. The reaction utilizes trimethylsilylethene and triethylsilane, resulting in a mixture of disilylethenes. The yield of the desired product, (E)-1,2-bis(trimethylsilyl)ethene, is found to increase with a higher molar ratio of trimethylsilylethene to triethylsilane. Additionally, the use of triphenylsilane as a catalytic agent also produces good yields of the (E)-1,2-bis(trimethylsilyl)ethene. The study demonstrates that various triorganosilylethenes, including dimethyl(ethoxy)silylethene and triethoxysilylethene, can also undergo similar catalytic reactions to yield corresponding disilylethenes .
Molecular Structure Analysis
The molecular structure of the synthesized (E)-1,2-disilylethenes is characterized by the presence of silicon atoms in the ethene framework. The (E) configuration indicates that the substituents on the double bond are in a trans arrangement, which could influence the reactivity and physical properties of the molecules. The study does not provide detailed structural analysis using techniques such as X-ray crystallography or NMR spectroscopy, but the formation of the (E) isomer is implied from the reaction conditions and the nature of the catalyst used .
Chemical Reactions Analysis
The research paper discusses the reactivity of triorganosilylethenes in the presence of a ruthenium carbonyl catalyst. The reaction leads to the formation of disilylethenes, which are valuable intermediates in organic synthesis. The study also mentions the catalyzed reaction of styrene with trimethylsilylethene, resulting in the formation of 1-trimethylsilyl-2-phenylethene. This indicates that the methodology can be extended to other vinyl substrates, showcasing the versatility of the catalytic system in promoting silicon-carbon bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not explicitly discussed in the provided paper. However, it can be inferred that the introduction of silicon atoms into organic frameworks can significantly alter the properties of the resulting compounds. Silicon-containing compounds often exhibit increased thermal stability, resistance to oxidation, and unique electronic properties, which are valuable in material science and as intermediates in organic synthesis .
In the second study, the focus is on the stereoselective synthesis of 1,2,3-triol derivatives from α,β-unsaturated acylsilanes. The oxidation of the olefin moiety with osmium tetroxide yields 2,3-syn-dihydroxyacylsilanes. Subsequent protection and nucleophilic reactions lead to silylated triol derivatives with high stereoselectivity. The deprotection and protodesilylation steps result in the formation of 1,2,3-triol derivatives, demonstrating the potential of acylsilanes as precursors for complex organic molecules with multiple stereogenic centers .
The studies collectively contribute to the understanding of organosilicon chemistry, particularly in the synthesis and manipulation of silicon-containing organic compounds. The ability to control the stereochemistry and selectively introduce silicon atoms opens up new avenues for the development of novel materials and pharmaceuticals.
Aplicaciones Científicas De Investigación
-
Materials Science : Organosilicon compounds like Trioctylsilane are often used in the development of new materials. They can be used to modify the properties of polymers, create new types of ceramics or glasses, or develop novel nanomaterials .
-
Polymer Chemistry : Trioctylsilane could be used in the synthesis of silicon-based polymers. These polymers can have unique properties such as high thermal stability, resistance to oxidation, and flexibility at low temperatures .
-
Organic Synthesis : Organosilicon compounds are used as reagents in organic synthesis. They can be used to introduce silicon into organic molecules, or as a protecting group for reactive functional groups .
-
Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.) : Trioctylsilane could potentially be used in the formulation of coatings, adhesives, sealants, and elastomers. These materials often require additives to modify their properties, and organosilicon compounds can provide a range of useful characteristics .
-
Cell Analysis Methods : Trioctylsilane might be used in cell analysis methods. Organosilicon compounds can be used to modify surfaces, making them more or less attractive to cells. This can be useful in a range of biological and medical applications .
-
Molecular Biology Methods : Trioctylsilane could potentially be used in molecular biology methods. For example, it might be used to modify the properties of surfaces used in microarray technology .
-
Materials Science : Organosilicon compounds like Trioctylsilane are often used in the development of new materials. They can be used to modify the properties of polymers, create new types of ceramics or glasses, or develop novel nanomaterials .
-
Polymer Chemistry : Trioctylsilane could be used in the synthesis of silicon-based polymers. These polymers can have unique properties such as high thermal stability, resistance to oxidation, and flexibility at low temperatures .
-
Organic Synthesis : Organosilicon compounds are used as reagents in organic synthesis. They can be used to introduce silicon into organic molecules, or as a protecting group for reactive functional groups .
-
Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.) : Trioctylsilane could potentially be used in the formulation of coatings, adhesives, sealants, and elastomers. These materials often require additives to modify their properties, and organosilicon compounds can provide a range of useful characteristics .
-
Cell Analysis Methods : Trioctylsilane might be used in cell analysis methods. Organosilicon compounds can be used to modify surfaces, making them more or less attractive to cells. This can be useful in a range of biological and medical applications .
-
Molecular Biology Methods : Trioctylsilane could potentially be used in molecular biology methods. For example, it might be used to modify the properties of surfaces used in microarray technology .
Safety And Hazards
Propiedades
InChI |
InChI=1S/C24H51Si/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKHQYWRGFZFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885071 | |
| Record name | Silane, trioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trioctylsilane | |
CAS RN |
18765-09-8 | |
| Record name | Trioctylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018765098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trioctylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, trioctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trioctylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIOCTYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXO1XAL959 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



